molecular formula C6H8N2O B11928167 3-Methoxy-5-methylpyridazine

3-Methoxy-5-methylpyridazine

Cat. No.: B11928167
M. Wt: 124.14 g/mol
InChI Key: QMYCTSAUPYZPIQ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the methylation of 3-hydroxy-5-methylpyridazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

3-Methoxy-5-methylpyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for cardiovascular and neurological disorders.

    Industry: It is used in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 3-Methoxy-5-methylpyridine
  • 3-Methoxy-5-methylpyrazine
  • 3-Methoxy-5-methylpyrimidine

Comparison: Compared to these similar compounds, 3-Methoxy-5-methylpyridazine is unique due to the presence of two adjacent nitrogen atoms in its ring structure. This feature imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-methoxy-5-methylpyridazine

InChI

InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-7-4-5/h3-4H,1-2H3

InChI Key

QMYCTSAUPYZPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)OC

Origin of Product

United States

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